3-tert-butyl-1H-indole;1,3,5-trinitrobenzene
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Overview
Description
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene: is a compound that combines two distinct chemical structures: an indole derivative and a nitrobenzene derivative. Indole derivatives are known for their presence in many natural products and pharmaceuticals, while nitrobenzene derivatives are often used in the production of explosives, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1H-indole typically involves the formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative and reduction with sodium borohydride in methanol . The synthesis of 1,3,5-trinitrobenzene involves the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that include formylation, reduction, and protection/deprotection steps. For nitrobenzene derivatives, large-scale nitration processes are employed, often using continuous flow reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups under suitable conditions.
Substitution: Both indole and nitrobenzene derivatives can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives from nitrobenzene.
Substitution: Substituted indole and nitrobenzene derivatives.
Scientific Research Applications
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Potential use in drug development due to the biological activity of indole derivatives.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1H-indole;1,3,5-trinitrobenzene involves interactions with various molecular targets and pathways:
Indole Derivative: Interacts with biological targets such as enzymes and receptors, leading to various biological effects.
Nitrobenzene Derivative: Undergoes reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-formyl-1H-indole-1-carboxylate
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Uniqueness
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene is unique due to its combination of an indole derivative and a nitrobenzene derivative, which imparts both biological activity and industrial utility. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65306-86-7 |
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Molecular Formula |
C18H18N4O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-tert-butyl-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C12H15N.C6H3N3O6/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-8,13H,1-3H3;1-3H |
InChI Key |
NNUJBTLKONSUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNC2=CC=CC=C21.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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